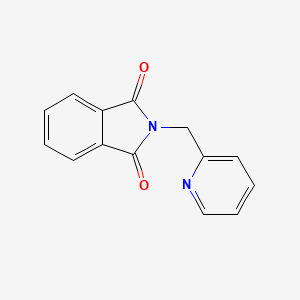
2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features a pyridine ring attached to an isoindole-1,3-dione structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of a pyridine derivative with an isoindole-1,3-dione precursor. One common method is the condensation reaction between pyridine-2-carboxaldehyde and phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Copper catalysts and water under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Pyridin-2-yl-methanones.
Reduction: Corresponding alcohols or amines.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pyridine ring can participate in π-π stacking interactions, while the isoindole-1,3-dione moiety can form hydrogen bonds with amino acid residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl) pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Pyridin-2-yl-methanones: Formed through oxidation reactions and used as pharmaceutical intermediates.
N-(pyridin-2-yl)amides: Known for their antimicrobial properties and used in drug development.
Uniqueness
2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is unique due to its dual functionality, combining the properties of both pyridine and isoindole-1,3-dione moieties.
Properties
IUPAC Name |
2-(pyridin-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-6-1-2-7-12(11)14(18)16(13)9-10-5-3-4-8-15-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXJCTIPUCCTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

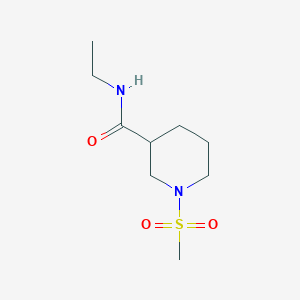
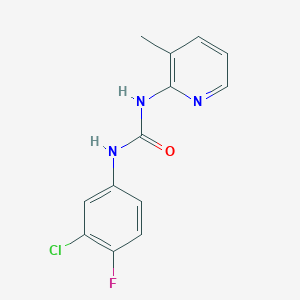
![ethyl [7-oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5403897.png)
![1-(4-fluorobenzyl)-5-(2-methoxy-5-methylbenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5403908.png)
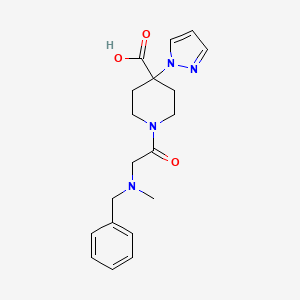
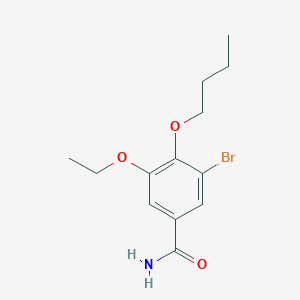

![1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-PHENYL-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B5403945.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5403971.png)
![propyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B5403975.png)
![2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5403982.png)
![1-(2,2-dimethylpropyl)-4-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403986.png)
![N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5403990.png)
methanone](/img/structure/B5403993.png)
